molecular formula C17H16F3N3O2 B2694527 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034456-01-2

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2694527
CAS RN: 2034456-01-2
M. Wt: 351.329
InChI Key: XOCJDAXCWSSEII-UHFFFAOYSA-N
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Description

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H16F3N3O2 and its molecular weight is 351.329. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

Research involving similar compounds often focuses on the synthesis and structural characterization of pyrazole derivatives. For instance, the synthesis and crystal structure of related compounds have been explored to understand their molecular geometry and potential for further chemical modifications. The work by Cao et al. (2010) on the synthesis and crystal structure of a pyrazole derivative provides insights into the methods used for synthesizing complex organic compounds and characterizing them using techniques such as X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).

Regioselective Synthesis

Regioselective synthesis methods for pyrazole derivatives, as reported by Alizadeh, Moafi, and Zhu (2015), demonstrate the versatility of these compounds in organic chemistry. Their work highlights a straightforward procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, emphasizing the adaptability of pyrazole chemistry for creating diverse molecular structures with potential applications in medicinal chemistry and materials science (Alizadeh, Moafi, & Zhu, 2015).

Potential Biological Activities

While excluding direct references to drug use and side effects, it's noteworthy that research into pyrazole derivatives often investigates their potential biological activities. Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated them for antimicrobial activity. Their findings suggest that modifications to the pyrazole core can influence biological activity, offering a pathway for the development of new compounds with potential applications in fighting microbial resistance (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)25-12-6-4-11(5-7-12)16(24)22-8-9-23-15(10-22)13-2-1-3-14(13)21-23/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJDAXCWSSEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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